molecular formula C15H11BrN2O2S B2495558 5-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pyridine-3-carboxamide CAS No. 2380010-21-7

5-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pyridine-3-carboxamide

Cat. No.: B2495558
CAS No.: 2380010-21-7
M. Wt: 363.23
InChI Key: OXXBFCHMNSMNEE-UHFFFAOYSA-N
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Description

5-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pyridine-3-carboxamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry research, particularly in the development of novel antibacterial agents. This molecule integrates multiple privileged structures—including pyridine, furan, and thiophene rings—into a single scaffold, a design strategy frequently employed to enhance bioactivity and target specificity . The presence of the bromo substituent and the carboxamide linkage are key functional groups often associated with potent biological activity and are common in compounds investigated against drug-resistant pathogens . While the specific mechanism of action for this precise molecule is yet to be fully elucidated, research on highly analogous compounds provides strong directional insights. Carboxamide-bearing molecules have demonstrated promising efficacy against a range of clinically critical, drug-resistant bacteria, such as New Delhi Metallo-β-lactamase (NDM)-producing Klebsiella pneumoniae and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli . The antibacterial effect is often achieved through the inhibition of essential bacterial enzymes. In-silico studies of related sulfonamide and carboxamide derivatives have shown that they can form stable hydrogen bonds and hydrophobic interactions within the active sites of bacterial target proteins, such as β-lactamases, thereby potentially disrupting bacterial cell wall synthesis and restoring the effectiveness of conventional antibiotics . This compound is intended for research applications only, including in vitro antibacterial screening, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex chemical libraries for drug discovery campaigns. This product is strictly for research use and is not intended for human therapeutic or veterinary use.

Properties

IUPAC Name

5-bromo-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O2S/c16-12-4-10(6-17-7-12)15(19)18-8-13-5-11(9-21-13)14-2-1-3-20-14/h1-7,9H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXBFCHMNSMNEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CSC(=C2)CNC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Carboxamide Group: This can be done by reacting the brominated pyridine with an appropriate amine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Thiophene-Furan Moiety Introduction: The thiophene and furan rings can be introduced through cross-coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids or esters.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether under reflux.

    Substitution: Sodium azide (NaN3) in DMF (dimethylformamide) at elevated temperatures.

Major Products

    Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.

    Reduction: Formation of the corresponding amine from the carboxamide group.

    Substitution: Formation of azide derivatives from the bromine substitution.

Scientific Research Applications

5-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pyridine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s heterocyclic structure makes it useful in the development of organic semiconductors and other advanced materials.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 5-bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide (Compound 3, )

  • Structure : Thiophene-2-carboxamide linked to a 4-methylpyridine group, with bromine at the thiophene 5-position.
  • Comparison : Unlike the target compound, this analog lacks the furan-thiophene hybrid substituent and instead uses a simpler methylpyridine group. The absence of the furan ring may reduce π-conjugation and alter solubility or bioavailability.
  • Synthesis : Prepared via Suzuki-Miyaura cross-coupling, highlighting the utility of palladium catalysts in introducing aryl groups .

N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide ()

  • Structure : Dihydropyridine carboxamide with a brominated phenyl group.
  • Comparison: The dihydropyridine core introduces a non-aromatic ring, which may enhance flexibility and hydrogen-bonding interactions compared to the fully aromatic pyridine in the target compound. The bromophenyl substituent also differs sterically and electronically from the furan-thiophene system .

AZ257 ()

  • Structure : 1,4-Dihydropyridine carboxamide with 4-bromophenyl, 2-furyl, and thioether groups.
  • The thioether and bromophenyl groups may enhance lipophilicity compared to the target compound’s thiophene-furan unit .

Physicochemical and Pharmacological Properties

Solubility and Lipophilicity

  • Thiophene vs. Benzene Analogs : Compounds like N-(3-Bromopropyl)-4-(thiophen-2-yl)benzamide () exhibit lower solubility than pyridine-based analogs due to the hydrophobic benzene ring. The target compound’s pyridine and furan groups may improve aqueous solubility via hydrogen bonding .

Biological Activity

5-Bromo-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}pyridine-3-carboxamide, with the CAS number 2380010-21-7, is a complex organic compound notable for its unique structural features, including a bromine atom at the 5-position of the pyridine ring and a combination of furan and thiophene moieties. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties.

  • Molecular Formula : C₁₅H₁₁BrN₂O₂S
  • Molecular Weight : 363.23 g/mol
  • Structure : The compound features a pyridine ring substituted with a carboxamide group and a thiophene-furan moiety, which may enhance its biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in critical biochemical pathways. The presence of the furan and thiophene rings allows for π-π stacking interactions and hydrogen bonding, which can enhance binding affinity to target proteins.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.6 - 62.5 μM
Escherichia coli31.2 - 125 μM
Pseudomonas aeruginosa62.5 - 250 μM

The compound's mechanism includes inhibition of protein synthesis and disruption of cell wall integrity, leading to bactericidal effects against pathogens such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties by inducing apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation.

Cell Line IC50 (μM)
HeLa (cervical cancer)10 - 20
MCF7 (breast cancer)15 - 30
A549 (lung cancer)20 - 35

The compound has been noted to inhibit tumor growth in xenograft models, showcasing potential as an antitumor agent .

Anti-inflammatory Activity

Additionally, this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This activity suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various derivatives of pyridine compounds, including this compound. The results highlighted its superior efficacy against resistant strains of bacteria compared to standard antibiotics .
  • Anticancer Research : In another study focusing on its anticancer properties, the compound was tested against multiple cancer cell lines, showing significant cytotoxicity and induction of apoptosis through mitochondrial pathways .

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